molecular formula C16H10BrFN2O2S B2443968 4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile CAS No. 1226448-16-3

4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile

Cat. No.: B2443968
CAS No.: 1226448-16-3
M. Wt: 393.23
InChI Key: WYUBVDLPPSSYJV-UHFFFAOYSA-N
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Description

4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a brominated phenyl group, a fluorinated benzothiazine ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the bromination of 3-methylphenol to obtain 4-bromo-3-methylphenol This intermediate is then subjected to further reactions, including fluorination and cyclization, to form the benzothiazine ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization: The benzothiazine ring can participate in cyclization reactions, forming more complex ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products. For example, the use of a strong base in a polar solvent can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidation states of the compound.

Scientific Research Applications

4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile stands out due to its fluorinated benzothiazine ring and carbonitrile group

Properties

IUPAC Name

4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrFN2O2S/c1-10-6-12(3-4-14(10)17)20-9-13(8-19)23(21,22)16-5-2-11(18)7-15(16)20/h2-7,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUBVDLPPSSYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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